molecular formula C25H30O7 B14649632 Norkurarinol CAS No. 52483-01-9

Norkurarinol

Cat. No.: B14649632
CAS No.: 52483-01-9
M. Wt: 442.5 g/mol
InChI Key: PFTQIVMILQKDQN-PEBXRYMYSA-N
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Description

Norkurarinol is a lavandulylated flavanone isolated from the roots of Sophora flavescens, a plant known for its medicinal properties. This compound has garnered attention due to its significant anti-inflammatory activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norkurarinol can be synthesized through various chemical reactions involving flavanone precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Sophora flavescens. The extraction process includes steps such as grinding the roots, solvent extraction, and purification through chromatographic techniques. The industrial methods aim to produce this compound in large quantities while maintaining its bioactive properties .

Chemical Reactions Analysis

Types of Reactions

Norkurarinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve desired outcomes .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Norkurarinol has been extensively studied for its scientific research applications, including:

Mechanism of Action

Norkurarinol exerts its effects by modulating the Toll-like receptor 3 (TLR3)-mediated signaling pathways. It suppresses the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are key transcription factors involved in inflammatory responses. Additionally, this compound enhances the phosphorylation of interferon regulatory factor 3 (IRF3) and the expression of interferon-beta (IFN-β), contributing to its antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Norkurarinol is structurally similar to other lavandulylated flavanones, such as kurarinol and sophoraflavanone G. These compounds share the flavanone core structure but differ in the specific functional groups attached to the core .

Uniqueness

This compound’s uniqueness lies in its specific lavandulyl group configuration, which contributes to its distinct anti-inflammatory and antiviral properties. Compared to similar compounds, this compound exhibits a unique balance of bioactivity and stability, making it a promising candidate for further research and development .

Properties

CAS No.

52483-01-9

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H30O7/c1-13(2)14(7-8-25(3,4)31)9-17-19(28)11-20(29)23-21(30)12-22(32-24(17)23)16-6-5-15(26)10-18(16)27/h5-6,10-11,14,22,26-29,31H,1,7-9,12H2,2-4H3/t14-,22+/m1/s1

InChI Key

PFTQIVMILQKDQN-PEBXRYMYSA-N

Isomeric SMILES

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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